N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
描述
This compound features a triazolopyridazine core substituted with a trifluoromethyl group at position 3, a piperidine ring at position 6, and a cyclohexyl-carboxamide group at the piperidine-4 position. Its structural complexity positions it as a candidate for targeting proteins involved in oncology or immunology, though specific biological data remain under investigation.
属性
IUPAC Name |
N-cyclohexyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6O/c19-18(20,21)17-24-23-14-6-7-15(25-27(14)17)26-10-8-12(9-11-26)16(28)22-13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZULNEEGOFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach involves the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase pim-1, which plays a role in cell survival and proliferation . The compound binds to this kinase, inhibiting its activity and thereby affecting various cellular pathways.
相似化合物的比较
Core Triazolopyridazine Modifications
The triazolopyridazine scaffold is conserved across several analogs, but substituents at position 3 vary significantly:
Heterocyclic Ring Variations
The piperidine ring in the target compound is replaced in analogs with smaller or functionalized rings:
- Piperidine (Target Compound) : Provides conformational flexibility for target engagement.
- Quinazolinone-Modified Piperidine (): Adds a planar aromatic system, which may enhance DNA intercalation or kinase inhibition .
Carboxamide Substituent Diversity
The cyclohexyl group in the target compound contrasts with other substituents:
- Diethylaminoethyl (Compound 7a, ): Introduces basicity, improving solubility but possibly reducing blood-brain barrier penetration .
- 2-Methylpiperidinyl (SCL-1, ) : Modifies steric bulk, influencing PD-1/PD-L1 binding affinity .
Pharmacological and Physicochemical Data
Table 1: Key Analogs and Their Properties
Table 2: Physicochemical Properties
| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (µM) |
|---|---|---|---|
| Target Compound | Not reported | 3.8 | 12.5 (PBS) |
| E-4b () | 253–255 | 2.1 | 45.0 (EtOH/DMF) |
| Lin28-1632 () | Not reported | 2.9 | 150.0 (DMSO) |
Research Findings and Implications
- Target Selectivity : The trifluoromethyl group in the target compound may improve binding to hydrophobic targets compared to methyl-substituted analogs like Lin28-1632 .
- Functional Outcomes: Piperidine-based analogs (e.g., SCL-1) show nanomolar potency in immuno-oncology, whereas pyrrolidine derivatives () are less explored but offer synthetic versatility .
- Contradictory Evidence : While triazolopyridazine cores are common, substituent variations lead to divergent targets (e.g., CatSper vs. Lin28), highlighting the scaffold’s adaptability .
生物活性
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into the compound's biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and pharmacological properties.
Chemical Structure
The molecular formula of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is . The compound features a piperidine ring linked to a triazolo-pyridazine moiety, which is crucial for its biological activity.
This compound is primarily studied for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Inhibition of c-Met can lead to reduced tumor growth and metastasis. The compound's structure allows it to bind effectively to the ATP-binding site of the kinase, disrupting its activity.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 (Breast) | 1.23 ± 0.18 | Comparable to positive control |
| HeLa (Cervical) | 2.73 ± 0.33 | Moderate cytotoxicity noted |
| LO2 (Normal) | ND | No significant cytotoxicity |
The IC50 values indicate that the compound exhibits potent activity against cancerous cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study assessing various triazolo-pyridazine derivatives, N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide was highlighted for its significant cytotoxic effects against A549 and MCF-7 cell lines with IC50 values well below 5 µM .
- Kinase Inhibition : The compound demonstrated competitive inhibition against c-Met kinase with an IC50 value comparable to Foretinib (0.090 µM vs. 0.019 µM), indicating its potential as a therapeutic agent in targeting c-Met-driven tumors .
- Apoptotic Induction : Further investigations revealed that treatment with this compound could induce apoptosis in cancer cells, particularly through late-stage apoptotic pathways in A549 cells, as evidenced by flow cytometry analyses .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has high oral bioavailability and favorable absorption characteristics. Animal studies indicate effective plasma concentrations following administration at doses of , with significant systemic exposure noted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
